molecular formula C5H5Cl3N2 B6231000 2,3-dichloropyridin-4-amine hydrochloride CAS No. 2703780-75-8

2,3-dichloropyridin-4-amine hydrochloride

Cat. No.: B6231000
CAS No.: 2703780-75-8
M. Wt: 199.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloropyridin-4-amine hydrochloride is a chemical compound with the molecular formula C5H5Cl3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloropyridin-4-amine hydrochloride typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,3-dichloropyridine with ammonia under controlled conditions to yield 2,3-dichloropyridin-4-amine. This intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloropyridin-4-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

2,3-Dichloropyridin-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichloropyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloropyridin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and research applications .

Properties

CAS No.

2703780-75-8

Molecular Formula

C5H5Cl3N2

Molecular Weight

199.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.